3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (CAS 1291487-16-5) is a highly functionalized, electron-deficient pyridine building block engineered for advanced pharmaceutical and agrochemical synthesis [1]. Featuring an optimal arrangement of an electron-donating amino group, an electron-withdrawing trifluoromethyl (CF3) group, and two synthetically versatile bromine handles, this scaffold provides unparalleled orthogonal reactivity [2]. The CF3 group not only imparts critical metabolic stability and lipophilicity to downstream active ingredients but also electronically differentiates the two bromine atoms at the C3 and C5 positions. This precise electronic tuning allows for highly regioselective sequential cross-coupling reactions, making it an indispensable precursor for constructing complex, multi-substituted heteroaryl systems and fused bicyclic scaffolds [3].
Substituting this precise compound with simpler analogs like 2-amino-6-(trifluoromethyl)pyridine or 3,5-dibromopyridin-2-amine introduces severe process and performance liabilities [1]. Attempting in-house dibromination of the unbrominated precursor frequently results in intractable mixtures of mono-, di-, and over-brominated species, necessitating costly chromatographic purification and reducing overall process yield [2]. Furthermore, replacing the CF3 group with a hydrogen atom fundamentally alters the electronic landscape of the pyridine ring, destroying the regioselectivity between the C3 and C5 positions during palladium-catalyzed couplings and compromising the metabolic stability of the final target molecule [3]. Procuring the pure, pre-functionalized dibromo-CF3 scaffold ensures reproducible stoichiometry, eliminates hazardous halogenation steps, and preserves the orthogonal reactivity required for complex synthesis.
Procuring the pre-synthesized 3,5-dibromo compound fundamentally streamlines synthetic workflows compared to in-house bromination of 2-amino-6-(trifluoromethyl)pyridine [1]. Direct bromination typically yields a statistical mixture of 3-bromo, 5-bromo, and 3,5-dibromo products due to the competing directing effects of the amino and CF3 groups. This necessitates rigorous and scale-limiting chromatographic purification, often capping isolated yields of the pure dibromo species at 40-50% [2]. By sourcing the pure 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine (>97% purity), chemists bypass this low-yielding step, ensuring immediate readiness for downstream coupling and eliminating batch-to-batch variability caused by residual monobrominated impurities.
| Evidence Dimension | Isolated Yield and Process Efficiency |
| Target Compound Data | Ready-to-use pure scaffold (>97% purity), ~100% material utilization for downstream steps |
| Comparator Or Baseline | In-house dibromination of 2-amino-6-(trifluoromethyl)pyridine (typically 40-50% isolated yield after chromatography) |
| Quantified Difference | Eliminates 1 synthetic step and >50% material loss associated with halogenation and purification |
| Conditions | Standard laboratory or pilot-scale synthesis workflows |
Bypassing in-house bromination significantly reduces process time, eliminates hazardous reagent handling, and prevents impurity-driven failures in subsequent catalytic steps.
The strategic placement of the strongly electron-withdrawing CF3 group at C6 uniquely activates the adjacent C5-bromine toward oxidative addition, distinguishing it electronically from the C3-bromine (which is enriched by the C2-amino group) [1]. This allows for highly regioselective, sequential palladium-catalyzed cross-coupling reactions. In contrast, the non-fluorinated analog, 3,5-dibromopyridin-2-amine, exhibits poor regiocontrol, often resulting in complex mixtures of C3-coupled, C5-coupled, and bis-coupled products [2]. The CF3-directed electronic bias in this specific compound enables precise, predictable functionalization at C5 first, followed by C3, maximizing the yield of the desired unsymmetrically substituted target.
| Evidence Dimension | Regioselectivity in initial Pd-catalyzed cross-coupling |
| Target Compound Data | High regioselectivity (>9:1) for C5-functionalization due to CF3 activation |
| Comparator Or Baseline | 3,5-dibromopyridin-2-amine (poor regioselectivity, often approaching 1:1 C3/C5 mixtures) |
| Quantified Difference | Provides a >80% improvement in regiocontrol for the first coupling step |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura with aryl boronic acids) |
Predictable regiocontrol eliminates the need for complex separation of isomers, drastically improving the overall yield and scalability of unsymmetrical multi-substituted targets.
The specific vicinal arrangement of the C2-amino and C3-bromo groups makes this compound an ideal precursor for constructing fused bicyclic heterocycles, such as 7-azaindoles and imidazo[4,5-b]pyridines [1]. Unlike the monobromo comparator, 5-bromo-6-(trifluoromethyl)pyridin-2-amine, which lacks the essential C3-handle for cyclization, this dibromo scaffold allows for immediate ring closure [2]. Crucially, the retained C5-bromo and C6-CF3 groups are preserved during the cyclization, providing built-in vectors for late-stage diversification of the resulting fused core—a critical requirement in modern structure-activity relationship (SAR) campaigns.
| Evidence Dimension | Suitability for fused bicyclic scaffold synthesis |
| Target Compound Data | Enables direct cyclization to CF3-substituted, bromo-functionalized 7-azaindoles/imidazopyridines |
| Comparator Or Baseline | 5-bromo-6-(trifluoromethyl)pyridin-2-amine (incapable of direct C2/C3 cyclization) |
| Quantified Difference | Unlocks access to privileged bicyclic pharmacophores while retaining two functional handles |
| Conditions | Standard cyclization protocols (e.g., Buchwald-Hartwig, Sonogashira-cyclization cascades) |
Procuring this specific dibromo building block is essential for medicinal chemists aiming to rapidly synthesize and diversify complex fused heterocyclic libraries.
The compound's ability to undergo regioselective cross-coupling and cyclization makes it an ideal starting material for synthesizing highly substituted 7-azaindole and imidazopyridine cores, which are privileged scaffolds in kinase inhibitor drug discovery[1]. The retained CF3 group ensures enhanced metabolic stability and membrane permeability of the final drug candidates.
In agrochemical research, the incorporation of the CF3 group is critical for improving the lipophilicity and environmental persistence of active ingredients [2]. This scaffold allows for the rapid assembly of complex, multi-functionalized pyridine derivatives used in novel herbicides and insecticides, bypassing the low yields associated with late-stage fluorination or bromination.
For the development of advanced organic materials, such as specific photoelectric or OLED components, the distinct electronic properties of the C3 and C5 bromines enable precise, stepwise incorporation of different functional groups[3]. This allows for the fine-tuning of the material's electron cloud distribution and energy level structure.